2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 3-chlorobenzyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodiazole ring.
Scientific Research Applications
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom can form interactions with metal ions or other nucleophiles, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole
- 2-{[(3-Bromophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole
- 2-{[(3-Methylphenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole
Uniqueness
The unique feature of 2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole lies in the presence of the 3-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities or material properties.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c1-10-6-14-15(7-11(10)2)19-16(18-14)20-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBRPJRFQLXNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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